REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9](I)[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[Cu](C#N)[C:15]#[N:16]>CN(C=O)C>[C:15]([C:9]1[C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=[C:5]([CH:8]=1)[CH:6]=[O:7])#[N:16]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)I
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to an oil in vacuo
|
Type
|
CUSTOM
|
Details
|
The dark brown oil was purified through a short flash silica column
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C(C=C(C=O)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.87 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |